4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

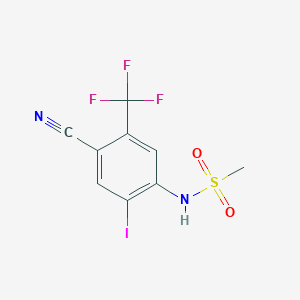

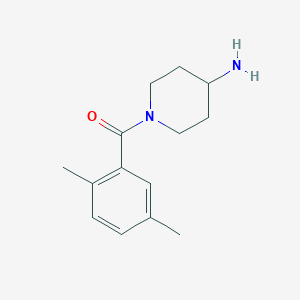

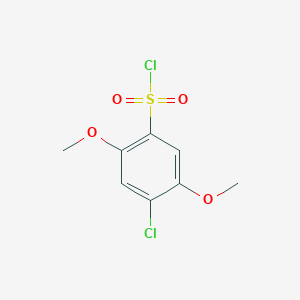

4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H8Cl2O4S . It has a molecular weight of 271.12 g/mol . The IUPAC name for this compound is 4-chloro-2,5-dimethoxybenzenesulfonyl chloride .

Synthesis Analysis

The synthesis of this compound could potentially involve electrophilic aromatic substitution, a common reaction in organic chemistry . This process involves the attack of an electrophile on the carbon atoms of the aromatic ring .Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring substituted with a sulfonyl chloride group and two methoxy groups . The InChI code for this compound isInChI=1S/C8H8Cl2O4S/c1-13-6-4-8 (15 (10,11)12)7 (14-2)3-5 (6)9/h3-4H,1-2H3 . Chemical Reactions Analysis

As mentioned earlier, the synthesis of this compound likely involves electrophilic aromatic substitution . The exact reactions that this compound undergoes would depend on the conditions and reagents used.Physical And Chemical Properties Analysis

This compound has a molecular weight of 271.12 g/mol . It has a computed XLogP3-AA value of 2.5, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 61 Ų .科学的研究の応用

Organic Synthesis Applications

- The compound has been utilized in the preparation of various substituted benzenesulfonyl chlorides, which in turn have been condensed with nucleophilic reagents like ammonia and amines. These derivatives show potential as herbicides (Cremlyn & Cronje, 1979).

- It also plays a role in the chlorosulfination of aromatic ethers, producing aromatic sulfinyl chlorides which have applications in organic chemistry (Bell, 1985).

- Additionally, it's used in the synthesis of medical intermediate molecules for treating psychotic and schizophrenic psychosis (Z. Zhimin, 2003).

Sensor Development

- Synthesized molecules like dimethoxy-Nʹ-(phenylsulfonyl)-benzenesulfonohydrazide derivatives, made using this compound, have been used as probes for calcium ion capturing. This has applications in analyzing natural samples (Hussain, Asiri, & Rahman, 2020).

- It is also involved in the development of highly efficient Co2+ ions sensors. These sensors, based on bis-sulfonamides synthesized from this compound, have shown promising results in environmental and health-care fields (Sheikh, Arshad, Rahman, Asiri, & Alamry, 2016).

Chemical Analysis

- The compound has been used in the solvation bifunctional catalysis of the hydrolysis of sulfonyl chlorides. This research contributes to a deeper understanding of the hydrolysis mechanisms of sulfonyl chlorides in different solvent structures (Ivanov, Mikhailov, Gnedin, Lebedukho, & Korolev, 2005).

Safety and Hazards

作用機序

Target of Action

It’s known that sulfonyl chlorides are generally reactive towards nucleophiles due to the good leaving group (chloride), which suggests that this compound may interact with nucleophilic sites in biological systems .

Mode of Action

The mode of action of 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride is likely to involve electrophilic aromatic substitution . In this reaction, the sulfonyl chloride group acts as an electrophile, forming a sigma-bond with the aromatic ring and generating a positively charged intermediate . This intermediate then loses a proton, regenerating the aromatic ring and resulting in a substitution product .

Pharmacokinetics

The compound’s reactivity and potential for electrophilic aromatic substitution suggest that it may be metabolized through enzymatic processes that involve nucleophilic attack .

Result of Action

Its potential for electrophilic aromatic substitution suggests that it could modify aromatic compounds within cells, potentially altering their function .

Action Environment

The action, efficacy, and stability of 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride can be influenced by various environmental factors. For instance, the presence of nucleophiles in the environment could potentially react with the compound, affecting its stability and activity .

特性

IUPAC Name |

4-chloro-2,5-dimethoxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O4S/c1-13-6-4-8(15(10,11)12)7(14-2)3-5(6)9/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSIEOKJPDDBPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593319 |

Source

|

| Record name | 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride | |

CAS RN |

98546-13-5 |

Source

|

| Record name | 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl[4-(2-oxopyrrolidin-1-yl)phenyl]acetate](/img/structure/B1369795.png)